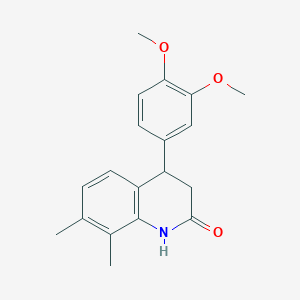![molecular formula C18H14F3N3 B5457415 4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline](/img/structure/B5457415.png)
4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring. The compound also contains an azetidine ring, which is a three-membered ring containing one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed through a condensation reaction, while the azetidine ring could be formed through a cyclization reaction. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The presence of nitrogen in the pyridine and azetidine rings would likely result in these rings having a slightly positive charge, while the trifluoromethyl group would likely have a slightly negative charge due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyridine ring could undergo electrophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility in different solvents. The presence of the nitrogen-containing rings could result in the compound being able to act as a base .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially interact with biological targets such as proteins or DNA. The presence of the pyridine and quinoline rings could allow it to intercalate into DNA, while the azetidine ring could potentially form hydrogen bonds with proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, if the compound is highly reactive, it could pose a risk of causing chemical burns or fires. If it is toxic, it could pose a risk if ingested, inhaled, or if it comes into contact with the skin .
Orientations Futures
Propriétés
IUPAC Name |
4-(3-pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3/c19-18(20,21)15-3-1-2-14-16(6-9-23-17(14)15)24-10-13(11-24)12-4-7-22-8-5-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBMKXITJXPCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5457341.png)
![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5457348.png)
![4-benzyl-3-ethyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5457360.png)
![1-acetyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}piperidine-4-carboxamide](/img/structure/B5457367.png)
![ethyl 1-[3-(4-ethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5457374.png)
![6-[2-(3-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5457375.png)
![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5457385.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5457392.png)
![2-[2-(4-amino-1-azepanyl)-2-oxoethyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5457395.png)

![3-allyl-5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5457417.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)
